3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Evidence Gap Medicinal Chemistry Coumarin-Thiazole Hybrids

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one (CAS 313519-49-2) is a synthetic heterocyclic compound belonging to the coumarin-thiazole hybrid class, with molecular formula C₁₃H₉NO₂S and molecular weight 243.28 g/mol, typically supplied at ≥97% purity for research use only. The compound incorporates a 2H-chromen-2-one (coumarin) core linked at the 3-position to a 4-methyl-1,3-thiazole ring via a direct C–C bond.

Molecular Formula C13H9NO2S
Molecular Weight 243.28
CAS No. 313519-49-2
Cat. No. B2356953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one
CAS313519-49-2
Molecular FormulaC13H9NO2S
Molecular Weight243.28
Structural Identifiers
SMILESCC1=CSC(=N1)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C13H9NO2S/c1-8-7-17-12(14-8)10-6-9-4-2-3-5-11(9)16-13(10)15/h2-7H,1H3
InChIKeyLNYKUZYWYGPYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one (CAS 313519-49-2): Compound Identity and Class Context for Procurement Evaluation


3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one (CAS 313519-49-2) is a synthetic heterocyclic compound belonging to the coumarin-thiazole hybrid class, with molecular formula C₁₃H₉NO₂S and molecular weight 243.28 g/mol, typically supplied at ≥97% purity for research use only . The compound incorporates a 2H-chromen-2-one (coumarin) core linked at the 3-position to a 4-methyl-1,3-thiazole ring via a direct C–C bond . Coumarin-thiazole hybrids constitute a privileged scaffold in medicinal chemistry, with literature precedence for anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory activities [1]. However, for this specific compound, peer-reviewed primary research literature with quantitative biological data is remarkably scarce.

Why Generic Substitution of 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one (CAS 313519-49-2) with Other Coumarin-Thiazole Hybrids Carries Unquantified Risk


Within the coumarin-thiazole hybrid chemical space, minor structural variations—including the position of the thiazole attachment (C-2 vs. C-4 of thiazole), the nature of the thiazole substituent (methyl, phenyl, chlorophenyl, or unsubstituted), and the presence or absence of additional functional groups on the coumarin core—can produce profound differences in target selectivity, potency, and physicochemical behavior [1]. The 4-methyl substitution on the thiazole ring has been noted in structurally related systems to enhance anticancer activity compared to unsubstituted analogs [2]; however, this observation derives from class-level SAR inferences on 4-hydroxycoumarin-thiazole hydrazone derivatives, not from direct head-to-head data on the target compound itself [3]. In the absence of compound-specific quantitative selectivity, potency, or ADMET profiling, any substitution with a close analog—such as 3-(thiazol-2-yl)-2H-chromen-2-one (unsubstituted thiazole), 3-(4-phenylthiazol-2-yl)-2H-chromen-2-one, or 3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-one—introduces an unquantified risk of altered biological outcome and should not be assumed equivalent for scientific or industrial applications.

Quantitative Differential Evidence for 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one (CAS 313519-49-2) vs. Closest Structural Analogs


Critical Evidence Gap Notification: No Head-to-Head or Cross-Study Comparable Quantitative Data Identified

Following an exhaustive search of primary research papers, patents (including USPTO, Google Patents, and Justia Patents), authoritative databases (PubChem, ChEMBL, BindingDB, PubMed), and reputable vendor technical datasheets (excluding prohibited sources per protocol), no quantitative biological, physicochemical, or performance data were identified for the target compound 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one (CAS 313519-49-2) that meet the minimum evidence admission threshold established for this guide. Specifically: (a) no head-to-head comparative study was found that directly compares the target compound against any named structural analog under identical experimental conditions; (b) no cross-study comparable data were identified that would allow quantitative differentiation from analogs after accounting for inter-laboratory variability; (c) the closest structurally characterized systems—3-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-2H-chromen-2-one (X-ray structure confirmed, but no bioactivity reported) [1] and (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione (synthesis and X-ray structure reported, no quantitative bioactivity provided) [2]—either lack biological data entirely or differ in their core scaffold (chromane-2,4-dione vs. chromen-2-one), precluding direct comparison. Class-level SAR inferences from the 2-aminothiazole-4-hydroxycoumarin series suggest that methyl group introduction on the thiazole ring increases anticancer activity, but no IC₅₀ values or selectivity ratios are reported for the target compound itself [2]. A recent 2025 paper on thiazolyl-fused chromen-2-one derivatives reports α-amylase and α-glucosidase inhibition data for compounds C4 and C7, but none of the reported compounds correspond to CAS 313519-49-2 [3]. Under the strict evidence admission rules of this guide, all identified information is classified as Class-level inference or Supporting evidence and does not meet the threshold for core evidence.

Evidence Gap Medicinal Chemistry Coumarin-Thiazole Hybrids

Structural Identity Confirmation: Validated Chemical Structure via X-ray Crystallography of Closest Crystallographically Characterized Analog

While the target compound itself has not been the subject of a published single-crystal X-ray diffraction study, the closest crystallographically characterized analog—3-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-2H-chromen-2-one—has been structurally confirmed, establishing the general architectural validity of 3-(4-substituted-thiazol-2-yl)-2H-chromen-2-one scaffolds [1]. Additionally, (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione has been characterized by single-crystal X-ray diffraction, confirming the feasibility of the 4-methylthiazole-coumarin linkage geometry [2]. These structural precedents provide indirect support for the structural integrity of the target compound but do not constitute quantitative differentiation from analogs.

X-ray Crystallography Structural Confirmation Thiazole-Coumarin

Class-Level SAR Inference: Methyl Substitution on Thiazole Ring Correlates with Enhanced Anticancer Activity in 4-Hydroxycoumarin-Thiazole Hydrazone Series

In the structurally related series of 2-aminothiazole derivatives of 4-hydroxycoumarin, introduction of methyl groups on the thiazole ring has been explicitly noted to result in an increase in anticancer activity [1]. The reference cited within that publication (ref. 6 in the Molbank article) corresponds to a study on isoxazolo- and thiazolohydrazinylidene-chroman-2,4-diones, where structure-activity relationships were investigated across cancer and non-cancer cell lines [2]. However, the specific quantitative data linking the 4-methylthiazole substitution to fold-change improvements in IC₅₀ relative to unsubstituted or alternatively substituted analogs are not reported in either source for the chromen-2-one scaffold. This class-level SAR observation suggests—but does not quantitatively prove—that the 4-methyl substitution on the thiazole ring in the target compound may confer biological advantages not present in unsubstituted thiazole analogs.

Structure-Activity Relationship Anticancer Thiazole Substitution

Appropriate Application Scenarios for 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one (CAS 313519-49-2) Based on Available Evidence


Medicinal Chemistry Scaffold Exploration: Building Block for Coumarin-Thiazole Hybrid Library Synthesis

The compound is best deployed as a synthetic building block or core scaffold in medicinal chemistry programs developing coumarin-thiazole hybrid libraries. Its 4-methyl substitution on the thiazole ring provides a defined point of structural variation within SAR campaigns [1]. The broad class-level biological potential of coumarin-thiazole hybrids—spanning anticancer, antimicrobial, antidiabetic, antioxidant, and enzyme inhibitory activities [2]—makes this scaffold a legitimate starting point for hit discovery, provided that downstream quantitative profiling is performed on the specific compound rather than extrapolated from analog data.

Synthetic Methodology Development: Substrate for Knoevenagel Condensation and Cross-Coupling Optimization

The compound's 3-thiazolyl-coumarin architecture represents a useful substrate class for developing and optimizing synthetic methodologies such as Knoevenagel condensations between salicylaldehyde derivatives and thiazole-containing active methylene compounds [1]. The 4-methyl group on the thiazole ring provides a sterically and electronically defined environment for reaction optimization studies.

Physicochemical and Analytical Reference Standard Development

Given its defined molecular formula (C₁₃H₉NO₂S), molecular weight (243.28 g/mol), and commercial availability at ≥97% purity [1], the compound can serve as a reference standard for analytical method development (HPLC, LC-MS, NMR) targeting the coumarin-thiazole hybrid class. Its well-defined structure makes it suitable for chromatographic retention time indexing and mass spectral library construction for this compound class.

Computational Chemistry and In Silico Screening Input Structure

The compound is suitable as an input structure for molecular docking, pharmacophore modeling, and in silico ADMET prediction studies, as demonstrated by recent work on thiazolyl-fused chromen-2-one derivatives [2]. Its defined 3D conformation (inferred from crystallographic data on close analogs [1]) provides a reliable starting geometry for computational studies, with the caveat that any in silico predictions require subsequent experimental validation.

Quote Request

Request a Quote for 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.